molecular formula C18H23N3O3S B4513802 N-(2-methoxybenzyl)-4-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide

N-(2-methoxybenzyl)-4-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide

Cat. No.: B4513802
M. Wt: 361.5 g/mol
InChI Key: ODHAGLLWLTZFKY-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-4-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide is a thiazole-based compound characterized by a 4-methylthiazole core substituted at the 2-position with a tetrahydrofuran-2-ylmethylamino group and at the 5-position with an N-(2-methoxybenzyl)carboxamide moiety. The tetrahydrofuran (THF) substituent in this compound introduces a heterocyclic ether group, which may enhance solubility and influence binding interactions compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-methyl-2-(oxolan-2-ylmethylamino)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-12-16(25-18(21-12)20-11-14-7-5-9-24-14)17(22)19-10-13-6-3-4-8-15(13)23-2/h3-4,6,8,14H,5,7,9-11H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHAGLLWLTZFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCC2CCCO2)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methoxybenzylamine with tetrahydrofuran-2-carboxylic acid under specific conditions to form an intermediate. This intermediate is then reacted with 4-methyl-1,3-thiazole-5-carboxylic acid chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-4-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxybenzaldehyde or 2-methoxybenzoic acid, while reduction of the thiazole ring can produce dihydrothiazole derivatives .

Scientific Research Applications

N-(2-methoxybenzyl)-4-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Thiazole Carboxamides with Varied Amino Substituents

Key Analogs :

  • N-(2-Methoxybenzyl)-4-methyl-2-[(Phenylmethyl)Amino]-1,3-Thiazole-5-Carboxamide (CAS 1219585-22-4, Compound A): This analog replaces the THF group with a benzylamino substituent. Its molecular formula is C₂₀H₂₁N₃O₂S (367.46 g/mol), and it serves as a direct comparator for evaluating the impact of aromatic vs. heterocyclic amino groups .
Property Target Compound Compound A
Molecular Formula C₁₉H₂₄N₃O₃S C₂₀H₂₁N₃O₂S
Substituent (Position 2) THF-methylamino Benzylamino
Bioactivity Kinase inhibition (inferred) Not reported

Findings :

  • The THF group in the target compound likely improves metabolic stability compared to Compound A’s benzyl group, as ether-containing substituents are less prone to oxidative degradation .

Thiazole Derivatives with Heterocyclic Substituents

Key Analogs :

  • Dasatinib (BMS-354825): A 2-aminothiazole carboxamide with a pyrimidine-piperazinyl substituent. It is a pan-Src kinase inhibitor (IC₅₀ = 0.5–1.1 nM) and approved for leukemia treatment .
  • N-(4-Substituted Benzyl)-2-Amino-4-Aryl-1,3-Thiazoles: These compounds, synthesized via NaBH₄ reduction of Schiff bases, exhibit antioxidant properties (e.g., IC₅₀ = 8–12 µM in DPPH assays) .
Property Target Compound Dasatinib Antioxidant Thiazoles
Core Structure 4-Methylthiazole 2-Aminothiazole 2-Amino-4-arylthiazole
Key Substituents THF-methylamino Pyrimidine-piperazinyl Aryl groups
Bioactivity Kinase inhibition (inferred) Pan-Src kinase inhibition Antioxidant

Findings :

  • Dasatinib’s pyrimidine-piperazinyl group enables dual kinase inhibition (Src/Abl), while the target compound’s THF group may restrict selectivity to specific kinase isoforms .
  • Antioxidant thiazoles highlight the versatility of the thiazole scaffold, where aryl groups at position 4 enhance radical scavenging, unlike the target compound’s 4-methyl group .

Nitrofuran and Thiophene-Containing Thiazoles

Key Analogs :

  • N-(4-(3-Methoxyphenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide : Exhibits antibacterial activity (MIC = 2–8 µg/mL) but lower purity (42%) compared to its difluorophenyl analog (99.05%) .
  • 2-Amino-4-(5-Nitro-2-Furyl)Thiazole (ANFT): A bladder carcinogen metabolized by prostaglandin hydroperoxidase, leading to nucleic acid binding .
Property Target Compound Nitrothiophene Analog ANFT
Substituent (Position 5) Methoxybenzyl Nitrothiophene Nitrofuran
Bioactivity Not reported Antibacterial Carcinogenic

Findings :

  • The target compound’s methoxybenzyl group avoids the nitro functionalty associated with carcinogenicity in ANFT, suggesting a safer profile .
  • The nitrothiophene analog’s lower purity (42%) underscores challenges in synthesizing nitro-containing thiazoles, whereas the target compound’s THF substituent may simplify synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxybenzyl)-4-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxybenzyl)-4-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxamide

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